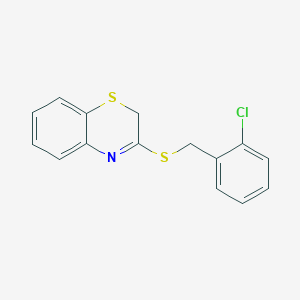

2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

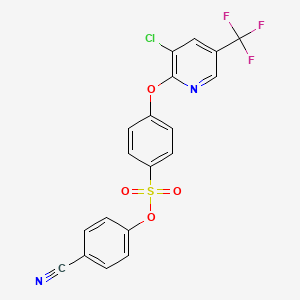

“2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide” is a derivative of 2H-1,4-Benzothiazin-3 (4H)-one . It is a complex organic compound that belongs to the class of benzothiazines .

Synthesis Analysis

The synthesis of 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide and its derivatives involves several steps. The derivatives of 2H-1,4-Benzothiazin-3 (4H)-one were synthesized and tested for calcium antagonistic and calmodulin antagonistic activities . A detailed synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide” is complex. It is derived from 2H-1,4-Benzothiazin-3 (4H)-one, which has a molecular weight of 165.21 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involving “2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide” are complex and involve several steps. The compound and its derivatives have been tested for calcium antagonistic and calmodulin antagonistic activities . More detailed information on the chemical reactions can be found in the referenced papers .Scientific Research Applications

- The synthesized benzothiazine derivatives, including 2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide, were evaluated for AChE inhibition. Compounds 3i and 3j demonstrated significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively. These values are comparable to the reference drug donepezil .

- Furthermore, these compounds exhibited promising antioxidant effects and showed non-cytotoxicity against NIH/3T3 cells .

- In vitro studies demonstrated that compounds 3i and 3j have favorable BBB permeability, making them promising candidates for AD treatment .

- Both 3i and 3j exhibited significant antioxidant effects, suggesting their potential in combating oxidative damage .

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD)

Blood-Brain Barrier Permeability

Antioxidant Properties

Synthesis and Characterization

properties

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-2H-1,4-benzothiazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNS2/c16-12-6-2-1-5-11(12)9-19-15-10-18-14-8-4-3-7-13(14)17-15/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBYNYVAQPCGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2S1)SCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-benzothiazin-3-yl 2-chlorobenzyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)

![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)

![1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B2715230.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)

![N-(4-fluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2715244.png)

![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)